N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
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Overview
Description
“N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” typically involves the reaction of 2,5-dichloroaniline with a suitable acylating agent to form the acetamide linkage. The piperazine ring can be introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include acetic anhydride, piperazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide: can be compared with other acetamide derivatives that have similar structures and properties.
This compound: is unique due to the presence of the piperazine ring and the specific substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct physical, chemical, and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c13-7-1-2-8(14)9(5-7)17-11(18)6-10-12(19)16-4-3-15-10/h1-2,5,10,15H,3-4,6H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSARTSMXVGOGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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